molecular formula C16H13Cl2NO B12329205 [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol CAS No. 92407-92-6

[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol

Cat. No.: B12329205
CAS No.: 92407-92-6
M. Wt: 306.2 g/mol
InChI Key: XIEMZENDWGRWLP-UHFFFAOYSA-N
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Description

[1-(2,4-Dichlorobenzyl)-1H-indol-3-yl]methanol is a chemical compound with the CAS Registry Number 92407-92-6. It has a molecular formula of C₁₆H₁₃Cl₂NO and a molecular weight of 306.19 g/mol . This compound is part of the indole class of chemicals, which are highly significant in drug design and medicinal chemistry due to their diverse biological activities and structural versatility . As a benzyl-indole methanol derivative, this compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules. For instance, it is a key precursor in the synthesis of compounds like N-{[1-(2,4-Dichlorobenzyl)-1H-indol-3-yl]methyl}-3-(4-morpholinyl)-1-propanamine . Research into structurally similar indole-3-carbinol derivatives has revealed potential biological activities, such as inhibiting glutamate release in nerve terminals, which suggests neuroprotective applications, and demonstrating anti-inflammatory and anti-psoriatic effects in models of skin disease . These studies highlight the broader research value of investigating indole derivatives for therapeutic development. This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92407-92-6

Molecular Formula

C16H13Cl2NO

Molecular Weight

306.2 g/mol

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methanol

InChI

InChI=1S/C16H13Cl2NO/c17-13-6-5-11(15(18)7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9,20H,8,10H2

InChI Key

XIEMZENDWGRWLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Route 1: Direct Alkylation Followed by LiAlH4 Reduction

Step 1: N-Alkylation of Indole-3-carbaldehyde

The synthesis begins with the alkylation of indole-3-carbaldehyde using 2,4-dichlorobenzyl bromide. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates deprotonation of the indole nitrogen, enabling nucleophilic substitution.

Reaction Conditions

  • Substrate : Indole-3-carbaldehyde
  • Alkylating Agent : 2,4-Dichlorobenzyl bromide (1.2 equiv)
  • Base : NaH (1.5 equiv) in DMSO
  • Temperature : 20°C
  • Time : 2 hours
  • Yield : 80%

The product, 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde, is isolated via column chromatography.

Step 2: Reduction of Aldehyde to Methanol

Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) reduces the aldehyde to a primary alcohol.

Reaction Conditions

  • Reducing Agent : LiAlH4 (2.0 equiv) in anhydrous THF
  • Temperature : 20°C
  • Time : 0.5 hours
  • Yield : 96%

The final product is purified by recrystallization or chromatography.

Table 1: Key Parameters for Route 1
Step Reagents/Conditions Yield Key Reference
1 NaH, DMSO, 20°C 80%
2 LiAlH4, THF 96%

Synthetic Route 2: Cs2CO3-Mediated Alkylation and Reduction

Step 1: Alternative Alkylation with Cs2CO3

To avoid the pyrophoric nature of NaH, cesium carbonate (Cs2CO3) in dimethylformamide (DMF) offers a milder alternative.

Reaction Conditions

  • Base : Cs2CO3 (2.0 equiv) in DMF
  • Temperature : 60°C
  • Time : 6 hours
  • Yield : 75%

Step 2: LiAlH4 Reduction

Identical reduction conditions as Route 1 yield the target alcohol.

Table 2: Key Parameters for Route 2
Step Reagents/Conditions Yield Key Reference
1 Cs2CO3, DMF, 60°C 75%
2 LiAlH4, THF 96%

Comparative Analysis of Methods

Efficiency and Practicality

  • Route 1 achieves higher alkylation yields (80% vs. 75%) but requires careful handling of NaH.
  • Route 2 uses a safer base (Cs2CO3) at the cost of slightly lower yields and longer reaction times.

Side Reactions and Mitigation

  • Over-alkylation : Controlled stoichiometry (1.2 equiv of alkylating agent) minimizes di-substitution.
  • Aldehyde Oxidation : Anhydrous conditions prevent aldehyde oxidation during alkylation.

Optimization Strategies

Solvent Screening

  • DMSO vs. DMF : DMSO enhances NaH reactivity but may decompose aldehydes at elevated temperatures. DMF is preferable for Cs2CO3-mediated reactions.

Temperature Control

  • Alkylation at 20°C (Route 1) balances reactivity and side-product formation. Higher temperatures (60°C in Route 2) compensate for Cs2CO3’s lower basicity.

Characterization Data

Spectroscopic Insights

  • 1H NMR (400 MHz, CDCl3) : δ 4.85 (s, 2H, CH2OH), 5.52 (s, 2H, N-CH2), 7.20–7.45 (m, Ar-H).
  • IR (KBr) : 3250–3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N indole ring).

Challenges and Solutions

Purification Difficulties

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) effectively separates polar impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the dichlorobenzyl group, potentially converting it to a benzyl alcohol derivative.

    Substitution: The compound can participate in substitution reactions, where the dichlorobenzyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known to exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure may allow it to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The dichlorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets involved would depend on the specific biological context and the compound’s application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural features are compared below with analogs from the literature:

Table 1: Structural and Physicochemical Comparison
Compound Name Benzyl Substitution Indole Substitution Molecular Weight Key Properties/Activities Reference
[1-(2,4-Dichlorobenzyl)-1H-indol-3-yl]methanol 2,4-dichloro 3-CH2OH 316.20* High lipophilicity; potential antiviral
[1-(2-Chlorobenzyl)-1H-indol-3-yl]methanol 2-chloro 3-CH2OH 271.74 Lower logP vs. dichloro analog
(7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methanol 3,4-dichloro 7-Cl, 3-CH2OH 350.63 Enhanced anti-TB activity (MIC 6.25 µg/mL)
[1-(2-Chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol 2-Cl, 4-F 3-CH2OH 289.73 Improved metabolic stability
(1-Benzyl-1H-indol-3-yl)-methanol Unsubstituted 3-CH2OH 237.29 Lower bioactivity vs. halogenated analogs

*Calculated based on formula C16H12Cl2NO.

Key Observations :

  • Halogenation : Dichlorination at the benzyl group (2,4- or 3,4-positions) increases molecular weight and lipophilicity, enhancing membrane permeability and target binding .
  • Indole Modifications : Additional substituents (e.g., 7-Cl in compound 23) further optimize bioactivity, as seen in its potent anti-TB activity .

Insights :

  • The hydroxymethyl group may facilitate hydrogen bonding with viral protease active sites .
  • Antimycobacterial Activity : 3,4-Dichlorobenzyl derivatives exhibit superior anti-TB activity, likely due to optimized hydrophobic interactions with bacterial enzyme pockets .
  • Oncology Applications : Ethylaminium and methylthio modifications (e.g., compound 7d) shift activity toward kinase inhibition, highlighting the role of auxiliary functional groups .

Comparison with Analogs :

  • Compound 23 () introduces a 7-Cl substituent via pre-functionalized indole precursors.
  • Morpholine hybrids () require additional coupling steps (e.g., piperazine linkers), increasing synthetic complexity.

Biological Activity

[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl derivatives with indole under controlled conditions. The resulting compound features a dichlorobenzyl group attached to the indole structure, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the dichlorobenzyl indole exhibit significant antimicrobial properties.

  • Inhibition of Bacterial Growth : One study reported that a closely related compound (designated as 11f ) exhibited a minimum inhibitory concentration (MIC) of 1 μg/mL against Pseudomonas aeruginosa, outperforming standard antibiotics like norfloxacin by four-fold. The mechanism involved disruption of bacterial cell membranes, leading to increased permeability and eventual cell death due to oxidative stress and metabolic disturbances .
CompoundTarget OrganismMIC (μg/mL)Comparison
11fPseudomonas aeruginosa14x more effective than norfloxacin
  • Hemolytic Activity : Hemolytic assays showed that even at high concentrations (up to 256 μg/mL), the hemolytic rates were below 5%, indicating a favorable safety profile for human red blood cells .

Anticancer Activity

The anticancer potential of related indole derivatives has also been explored extensively.

  • Cytotoxicity Against Cancer Cell Lines : Various studies have shown that indole derivatives possess significant cytotoxic effects on cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.3 μM against HL-60 cells while maintaining low cytotoxicity towards normal cells (IC50 > 50 μM), indicating selective targeting of cancerous cells .
CompoundCancer Cell LineIC50 (μM)Normal Cell Toxicity
Indole DerivativeHL-600.3>50
Another Indole DerivativeCOLO 2050.49>50

The mechanisms by which this compound exerts its biological effects are multi-faceted:

  • Membrane Disruption : The compound disrupts bacterial membranes, leading to leakage of intracellular components and cell death.
  • Oxidative Stress Induction : It induces oxidative stress in bacterial cells, further contributing to its antibacterial efficacy.
  • Selective Cytotoxicity : In cancer cells, the compound appears to selectively induce apoptosis while sparing normal cells, possibly through specific interactions with cellular signaling pathways involved in survival and proliferation.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • A study on its use against Plasmodium falciparum indicated promising activity with IC50 values demonstrating potent inhibition compared to traditional antimalarial agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.